4-ethoxy-3,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
Thiophene-based analogs have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
The reactivity of enaminones, which are used in the synthesis of thiophene derivatives, is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .
Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Photodynamic Therapy Applications
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discusses zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their suitability as photosensitizers in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin Antagonism
Research into biphenylsulfonamide endothelin antagonists has revealed structure-activity relationships leading to the development of compounds with improved binding and functional activity against endothelin-A (ETA) receptors. These compounds show promise for treating conditions associated with endothelin-1, such as hypertension and cardiovascular diseases (Murugesan et al., 1998).
Enzyme Inhibition
Benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit specific enzymes. For instance, Röver et al. (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neurodegenerative diseases (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Antimicrobial and Antiproliferative Activities
Sulfonamide derivatives have been explored for their antimicrobial and antiproliferative properties. Abbasi et al. (2019) synthesized benzenesulfonamides showing promising biofilm inhibitory action against Escherichia coli, indicating their potential as therapeutic agents with antibacterial properties (Abbasi et al., 2019). Additionally, Motavallizadeh et al. (2014) reported on the antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides against various cancer cell lines, suggesting their use in developing new anticancer agents (Motavallizadeh et al., 2014).
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives act as serotonin antagonists .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to have a wide range of effects due to their diverse biological activities .
Action Environment
The solubility of thiophene derivatives in most organic solvents but insolubility in water might influence their action and stability .
Future Directions
Properties
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-5-21-17-12(2)9-16(10-13(17)3)23(19,20)18-14(4)11-15-7-6-8-22-15/h6-10,14,18H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAUKDHTLUGQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC(C)CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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